Propionic acid

Catalog No.
S540394
CAS No.
79-09-4
M.F
C3H6O2
C3H6O2
CH3CH2COOH
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionic acid

CAS Number

79-09-4

Product Name

Propionic acid

IUPAC Name

propanoic acid

Molecular Formula

C3H6O2
C3H6O2
CH3CH2COOH

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)

InChI Key

XBDQKXXYIPTUBI-UHFFFAOYSA-N

SMILES

CCC(=O)O

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
For more Solubility (Complete) data for PROPIONIC ACID (6 total), please visit the HSDB record page.
Sol in alcohol, ether, chloroform.
Miscible with ethanol; soluble in diethyl ether; slightly soluble in chloroform
In water, 1.0X10+6 mg/L at 25 °C /miscible/
1000.0 mg/mL
Solubility in water: very soluble
miscible with water, alcohol, organic solvents
Miscible

Synonyms

chromium propionate, ethylformic acid, lithium propanoate, Monoprop, potassium propionate, propionic acid, propionic acid, zinc salt, zinc propionate

Canonical SMILES

CCC(=O)O

Description

The exact mass of the compound Propionic acid is 74.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)1000000 mg/l (at 25 °c)13.50 m1000 mg/ml at 25 °csol in alcohol, ether, chloroform.miscible with ethanol; soluble in diethyl ether; slightly soluble in chloroformin water, 1.0x10+6 mg/l at 25 °c /miscible/1000.0 mg/mlsolubility in water: very goodmiscible with water, alcohol, organic solventsmiscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Propionic acid, also known as propanoic acid, is a naturally occurring carboxylic acid with the chemical formula CH3CH2COOH\text{CH}_3\text{CH}_2\text{COOH}. It appears as a colorless, oily liquid with a pungent odor reminiscent of body odor. Propionic acid is miscible with water and can be removed from aqueous solutions by adding salt. Its anion, propionate (CH3CH2COO\text{CH}_3\text{CH}_2\text{COO}^-), along with its salts and esters, are collectively referred to as propionates or propanoates. Approximately half of the global production of propionic acid is utilized as a preservative in animal feed and human food, while also serving as an intermediate in the synthesis of various chemicals, particularly polymers .

Propionic acid has various mechanisms of action depending on the context. Here are two key examples:

  • Food Preservation: Propionic acid inhibits the growth of mold and some bacteria by disrupting their cell membranes and internal pH. This mechanism allows it to act as a food preservative.
  • Ruminant Digestion: In the rumen of cattle and sheep, propionic acid is produced by specific bacteria during the fermentation of carbohydrates. It serves as a precursor for glucose production in the liver, contributing to energy metabolism in these animals.

Propionic acid is a corrosive and irritant substance. Direct contact can cause skin burns, eye damage, and respiratory irritation. It is also flammable and can release harmful vapors upon heating.

Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling propionic acid.
  • Work in a well-ventilated area.
  • Store containers tightly sealed in a cool, dry place away from heat and ignition sources.
  • Dispose of waste according to local regulations.
. For example, studies have shown that palladium-reduced catalysts can effectively facilitate the hydrogenation of propionic acid to produce alcohols like propanol. The reaction mechanism involves complex interactions between surface species on catalysts and reactive intermediates formed during the reaction process .

In biological systems, propionic acid plays a significant role. It is produced from the metabolism of fatty acids containing odd numbers of carbon atoms and certain amino acids. Bacteria from the genus Propionibacterium produce propionic acid through anaerobic metabolism, contributing to the characteristic flavor of Emmental cheese and the odor associated with human sweat. The metabolic pathway involves conversion to propionyl-CoA, which is then processed into intermediates that enter the citric acid cycle .

Propionic acid can be synthesized through various methods:

  • Hydrocarboxylation of Ethylene: This industrial method involves reacting ethylene with carbon monoxide in the presence of nickel carbonyl as a catalyst.
  • Aerobic Oxidation of Propionaldehyde: In this process, propionaldehyde is oxidized using cobalt or manganese salts at mild temperatures (40–50 °C) to yield propionic acid.
  • Biological Fermentation: Utilizing Propionibacterium species for fermentation processes can produce propionic acid from carbohydrates or other substrates .

Propionic acid has diverse applications across various industries:

  • Food Preservation: Used as a preservative in bakery products and cheese to inhibit mold growth.
  • Chemical Intermediate: Serves as a precursor for producing herbicides, pesticides, and pharmaceuticals.
  • Animal Feed Additive: Enhances the shelf life and safety of animal feed.
  • Polymer Production: Utilized in the synthesis of plastics and resins .

Several compounds are chemically similar to propionic acid, including:

  • Acetic Acid (CH3COOH\text{CH}_3\text{COOH}): A two-carbon carboxylic acid known for its use in vinegar.
  • Butyric Acid (CH3CH2CH2COOH\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH}): A four-carbon carboxylic acid found in butter fat.
  • Valeric Acid (CH3CH2CH2CH2COOH\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH}): A five-carbon carboxylic acid used in flavoring.

Comparison Table

CompoundChemical FormulaKey Characteristics
Propionic AcidC3H6O2\text{C}_3\text{H}_6\text{O}_2Used as a food preservative; pungent odor
Acetic AcidC2H4O2\text{C}_2\text{H}_4\text{O}_2Commonly used in vinegar; milder odor
Butyric AcidC4H8O2\text{C}_4\text{H}_8\text{O}_2Found in butter; strong odor
Valeric AcidC5H10O2\text{C}_5\text{H}_{10}\text{O}_2Used in flavoring; unpleasant smell

Propionic acid's unique three-carbon structure distinguishes it from these similar compounds, influencing its specific applications and biological roles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Propionic acid is a colorless liquid with a sharp rancid odor. Produces irritating vapor. (USCG, 1999)
Propionic acid, [solution] appears as a clear oily aqueous liquid with a pungent rancid odor. Burns skin and the vapors irritate mucous membranes. Corrosive to most metals and tissue.
Other Solid; Liquid
Colourless or slightly yellowish, oily liquid with a slightly pungent odour
Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 degrees F.]; [NIOSH]
Liquid
OILY COLOURLESS LIQUID WITH PUNGENT ODOUR.
oily liquid/slightly pungent, rancid odour
Colorless, oily liquid with a pungent, disagreeable, rancid odor.
Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 °F.]

Color/Form

Colorless, oily liquid [Note: A solid below 5 degrees F]
Clear, colorless liquid

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

74.036779430 g/mol

Monoisotopic Mass

74.036779430 g/mol

Boiling Point

285.3 °F at 760 mmHg (NTP, 1992)
141.1 °C
141 °C
286 °F

Flash Point

130 °F (NTP, 1992)
52 °C
126 °F (52 °C) (Closed cup)
54 °C c.c., 57 °C o.c.
126 °F

Heavy Atom Count

5

Taste

SOUR & MILDLY CHEESE-LIKE

Vapor Density

2.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.56 (Air = 1)
Relative vapor density (air = 1): 2.6
2.56

Density

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float
Specific gravity: 0.993 g/cu cm at 20 °C
DENSITY OF SATURATED AIR: 1.02 (AIR= 1)
Critical density: 0.315 g/ml
Relative density (water = 1): 0.99
0.993-0.997 (20°/20°)
0.99

LogP

0.33
0.33 (LogP)
0.33
log Kow = 0.33

Odor

Slightly pungent disagreeable, rancid odor

Odor Threshold

Odor Threshold Low: 0.02 [mmHg]
Odor Threshold High: 0.17 [mmHg]
Detection odor threshold from AIHA (mean = 0.066 ppm)
Odor threshold: 0.16 ul/l; Odor safety class B; B= 50-90% of distracted persons perceive warning of TLV.
0.0840 mg/cu m (odor low); 60.00 mg/cu m (odor high).

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

-6.7 °F (NTP, 1992)
-21.5 °C
-20.7 °C
-21 °C
-6.7 °F
5 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JHU490RVYR

Related CAS

557-28-8 (zinc salt)

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Drug Indication

Propanoic acid and various direct sodium or calcium salt formulations of the acid are currently most commonly approved and indicated by organizations like the FDA and EMA for use as an antibacterial food additive preservative in animal feed and food for human consumption. Similarly, although the use of propanoic acid or any of its direct sodium or calcium salt formulations as excipient ingredients in pharmaceuticals is not necessarily a major role for the compound today, sodium propionate was used in some vaginal cream preparations indicated for cervicitis, cervical tears, and/or postcauterization, postcryosurgery, and postconization of the cervix. In such products, the sodium propionate was primarily used to elicit a preservative, bacteriostatic effect while other active ingredients combined in the formulation like urea, benzalkonium chloride, inositol, and methionine and cystine amino acids facilitated debridement, enhanced medication spread, epithelialization promotion, and wound healing, respectively. Nevertheless, a great variety of propionic acid derivatives exist as separate pharmaceuticals, each with their own unique therapeutic categories, pharmacodynamics, and pharmacokinetics.

Therapeutic Uses

VET: Useful orally in ruminants as an antiketogenic agent ... it also stimulates rumen development in calves. /Propionic acid and salts/
VET: ... As topical antifungal agents in various dermatoses.
... Treating dermatophytic infections ... /Sodium Propionate/
/VET:/ Propionic acid ... has been used to treat dermatomycoses. Propionic acid is also incorporated in manufactured animal feeds to help control fungal growth. At concentrations above 3 ug/ml it is fungicidal against a toxigenic strain of Aspergillus parasiticus.
For more Therapeutic Uses (Complete) data for PROPIONIC ACID (8 total), please visit the HSDB record page.

Pharmacology

As a naturally occurring carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body [A32977, L2722]. Most of propionic acid's antibacterial and preservative activities subsequently stem from this metabolic pathway as the metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference effects along other metabolic pathways in the various microorganisms affected [L2722]. In the human body, however, propionic acid is generally metabolized with little ill effect and ultimately becomes a chemical intermediate in the citric acid cycle [L2722].

Mechanism of Action

The metabolic fate of propionates varies in different microorganisms. Some have enzyme systems that can convert succinate to propionyl-coenzyme A and through various further steps to propionate, CO2, or propionyl phoshpate. Still others can convert propionic acid to B-alanine or directly to CO2. Whatever the case, the inhibiting effect for microbials is likely related to competition with acetate in the acetokinase system, to the blockage of pyruvate conversion to acetyl-coenzyme A and to interference with B-alanine in pantothenic acid syntheses. Moreover, other studies suggest the antimicrobial activity of propionic acid revolves around its ability to reduce the pH of its immediate environment to levels of acidity that are harmful to pathogenic microbes as well as its ability to dissociate such that its lipid soluble undissociated form is capable of entering microbial cells. Additionally, there are also studies that suggest that propionic acid's antifungal activity may be the result of propionyl-CoA inhibiting glucose metabolism in certain species of fungus via the accumulation of the CoA-derivative.

Vapor Pressure

2.9 mmHg at 68 °F ; 10 mmHg at 103.5 °F (NTP, 1992)
3.53 [mmHg]
Vapor pressure: 3.3 mm Hg at 27.6 °C
Vapor pressure: 20 mmHg at 125 °F
3.53 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.39
3 mmHg

Pictograms

Corrosive

Other CAS

79-09-4
68937-68-8
68990-37-4

Absorption Distribution and Excretion

Some propionic acid is oxidized to lactic acid during absorption, but most passes to the liver, which removes nearly all of it from the portal blood. Propionic acid represents 20-25% of absorbed volatile fatty acids. Propionic acid is rapidly absorbed through the gastrointestinal tract.
Most absorbed propionic acid is passed to the liver, which removes nearly all of it from the portal blood. Three days after a single oral administration of labeled sodium propionate, 77% of the radioactivity was found in expired air, and 7% in urine and feces.
Three days after a single oral administration of labeled sodium propionate, 77% of the radioactivity was found in expired air, and 7% in urine and feces. The radioactivity found in skin, liver, intestine, and adipose tissue was 3.9, 1.1, 0.9, and 0.7%, respectively. Readily accessible data regarding the volume of distribution of propionic acid is not available.
Readily accessible data regarding the clearance of propionic acid is not available.
Some propionic acid is oxidized to lactic acid during absorption but most passes to the liver, which removes nearly all of it from the portal blood ... propionic acid ... represents 20-25% of absorbed volatile fatty acids.
Three days after a single oral admin of labeled sodium propionate, 77% of the radioactivity was found in expired air, and 7% in urine and feces. The radioactivity found in skin, liver, intestine, and adipose tissue was 3.9, 1.1, 0.9, and 0.7%, respectively.
Propionic acid is rapidly absorbed through the gastrointestinal tract and, even after large doses, very little is excreted in the urine.
... In the forestomachs of rats fed 4% PA in powdered diet, the amount of PA in hyperplasias (1553 | 508 mug PA/g tissue) was three times higher than that in the remainder of the tissue (479 | 247 mug PA/g tissue). The PA content decreased progressively towards the glandular parts.

Metabolism Metabolites

Propionic acid is first converted to propionyl coenzyme A (propionyl-CoA), however, it directly enter either beta oxidation or the citric acid cycles. As propionic acid has three carbons, propionyl-CoA. In the majority of vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is then isomerised to L-methylmalonyl-CoA. A vitamin B12-dependent enzyme catalyzes rearrangement of L-methylmalonyl-CoA to succinyl-CoA, which can then be used as a substrate in the citric acid cycle.
Propionate is formed as the terminal three-carbon fragment (as propionyl-coenzyme A) in the oxidation of odd-number carbon fatty acids and from oxidation of the side chain of cholesterol. Radioactivity from propionate admin to fasting rats may appear in glycogen, glucose, citric acid cycle intermediates, amino acids, and proteins. The route of metabolism of propionic acid involves interaction with coenzyme A, carboxylation to form methylmalonyl-coenzyme A, and conversion to succinic acid, which enters the citric acid cycle. Propionic acid may be oxidized without forming ketone bodies and in contrast to acetic acid, is incorporated into a carbohydrate as well as lipid.
The metab of radiolabeled sodium propionate was studied in rats three days after a single oral admin. Among the liver extracts, 89% of the liver radioactivity was found in trichloroacetic acid precipitated fraction, and 10% in glycogen.
Treatment with L-carnitine greatly enhanced the formation and excretion of short-chain acylcarnitines in three patients with propionic acidemia and in three normal controls. Mass spectrometry ... identified the acylcarnitine as propionylcarnitine in patients with propionic acidemia. The normal children excreted mostly acetylcarnitine. Propionic acidemia and other organic acidurias are characterized by the intramitochondrial accumulation of short-chain acyl-Coenzyme A (CoA) compounds. The substrate specificity of the carnitine acetyltransferase enzyme and its steady state nature appears to facilitate elimination of propionyl groups while restoring the acyl-acyl-Coenzyme A:free acyl-CoenzymeA ratio in the mitochondrion. L-carnitine may be a useful therapeutic approach for elimination of toxic acyl acyl-Coenzyme A compounds in several of these disorders.
Propionic acid (10 mM) inhibited hepatocyte oxidation of 1-(14)C-pyruvate (10 mM) by 60%. This inhibition was not the result of substrate competition, as butyric acid had minimal effects on pyruvate oxidation. ... Propionic acid also inhibited oxidation of 1-(14)C palmitic acid (0.8 mM) by hepatocytes isolated from fed rats. ... These results demonstrate that propionic acid interferes with oxidative metabolism in intact hepatocytes.
For more Metabolism/Metabolites (Complete) data for PROPIONIC ACID (7 total), please visit the HSDB record page.
The metabolism of propanoic acid begins with its conversion to propionyl coenzyme A (propionyl-CoA), the usual first step in the metabolism of carboxylic acids. Since propanoic acid has three carbons, propionyl-CoA cannot directly enter either beta oxidation or the citric acid cycles. In most vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is isomerised to L-methylmalonyl-CoA. A vitamin B12-dependent enzyme catalyzes rearrangement of L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate of the citric acid cycle and can be readily incorporated there. (Wikipedia)

Wikipedia

Propionic acid
Puromycin

Drug Warnings

Both their low efficacy and exaggerated price make /propionic acid and sodium propionate/ irrational choices for treatment /of dermatomycoses/...

Biological Half Life

The half-life of iv sodium propionate administered in the sheep animal model is about 6.9 +/- 0.4 minutes.
The t1/2 of the iv sodium propionate load ... from 6.9 +/- 0.4 min in the control sheep ... . /Sodium propionate/

Use Classification

Food additives
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> PRESERVATIVE; -> JECFA Functional Classes
Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree
Cosmetics -> Preservative

Methods of Manufacturing

Can be obtained from wood pulp waste by fermentation process using bacteria of the genus Propionibacterium: Wayman et al., US patent 3,067,107 (1962 to Columbia Cellulose). ... From ethanol and carbon monoxide using a boron trifluoride catalyst: Loder, US patent 2,135,448; US patent 2,135,451; US patent 2,135,453 (all 1939 to du Pont) ... by oxidation of propionaldehyde: Hasche, US patent 2,294,984 (1942 to Kodak).
... By the reaction of carbon monoxide with hydrogen and olefins or alcohols.
Liquid phase oxidation of butane.
Heating succinic acid and its salts.
For more Methods of Manufacturing (Complete) data for PROPIONIC ACID (8 total), please visit the HSDB record page.

General Manufacturing Information

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Rubber Product Manufacturing
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Propanoic acid: ACTIVE
Method of purification: rectification
Apply at harvest in manner to provide thorough mixing and coverage of grain.
At concn above 3 ug/ml it is fungicidal against a toxigenic strain of Aspergillus parasiticus.

Analytic Laboratory Methods

An ion chromatographic system was developed for routine measurement of carboxylic acids with carbon numbers up to C8 in precipitation samples. The system combines online sample preconcentration on a low capacity anion exchange resin with separation by ion exclusion and subsequent detection by UV absorption. Using mixtures of carboxylic acids likely to occur in the atmosphere, propionic acid was found to have a retention time of 26.0 min.
DOE Method OM500R. Qualitative Analysis for Low-Molecular-Weight Organic Acids in Mixed Hazardous Waste Samples by Thermospray LC-MS.
EPA Method PMD-PPD. Determination of Propionic Acid by Gas Chromatography.
Method: AOAC 938.07; Procedure: column chromatographic method; Analyte: propionic acid; Matrix: eggs; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for PROPIONIC ACID (8 total), please visit the HSDB record page.

Storage Conditions

Outside or detached storage is preferred. Store in a cool, dry, well-ventilated location.
Ordinary steel is totally unsuitable for the handling of propionic acid. Aluminum is only resistant at room temperature and to anhydrous, concentrated propionic acid; at higher temperature corrosiveness toward aluminum varies with the concentration of acid. Thus the corrosion maximum for 50 °C lies at 75 % acid, whereas there are two maxima at the boiling point, a weaker one at 1 % and a strong one at 99.8 % acid.
Copper and copper alloys are stable toward propionic acid up to its boiling point, but only if the solutions are free from air or oxidizing substances. ... Containers made of aluminum with a purity of 99.5 % (DIN no. 3.0255) or alloyed steels (DIN no. 1.4541/UNS no.: S 30 400 and 1.4571/S 31 600) are suitable for storing pure propionic acid. Aluminum is unstable toward aqueous propionic acid. Polyethylene containers can be used for temporary storage of propionic acid and as small packing drums. Plastics are not recommended for long-term storage. Glass-reinforced plastics are unsuitable even for short-term storage.

Interactions

The objective was to study the conversion of propionate to glucose by liver of the sheep during experimentally induced liver necrosis. ... Sodium propionate (3 mmol/kg) was injected iv into 6 healthy sheep before and after they were given carbon tetrachloride (20% carbon tetrachloride in mineral oil; 0.25 ml of carbon tetrachloride/kg, orally. ... Microscopically, liver necrosis was observed, as well as increase of fatty infiltration in nonnecrotic liver tissue.
The t1/2 of the iv sodium propionate load increased significantly, from 6.9 +/- 0.4 min in the control sheep to 12.8 +/- 2 min in the carbon tetrachloride treated sheep, whereas an insignificant increase was seen after fasting (6.8 +/- 1 min to 8.3 +/- 1 min). /Sodium propionate/
... Antagonism was observed with soybean meal, fish meal, poultry by-product meal and limestone. Corn gluten meal was without effect while the addition of fat to corn meal enhanced the activity of propionic acid.

Dates

Modify: 2023-08-15

Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast

Emma W Micalizzi, Ashkan Golshani, Myron L Smith
PMID: 34454571   DOI: 10.1186/s13104-021-05752-z

Abstract

We previously identified propionic acid as a microbially-produced volatile organic compound with fungicidal activity against several pathogenic fungi. The purpose of this work is to better understand how propionic acid affects fungi by examining some of the effects of this compound on the yeast cell.
We show that propionic acid causes a dramatic increase in the uptake of lucifer yellow in yeast cells, which is consistent with enhanced endocytosis. Additionally, using a propidium iodide assay, we show that propionic acid treatment causes a significant increase in the proportion of yeast cells in G
and a significant decrease in the proportion of cells in G
, suggesting that propionic acid causes a cell cycle arrest in yeast. Finally, we show that the reduction of MTT is attenuated in yeast cells treated with propionic acid, indicating that propionic acid disrupts cellular respiration. Understanding the effects of propionic acid on the yeast cell may aid in assessing the broader utility of this compound.


Propionic acid-rich fermentation (PARF) production from organic wastes: A review

Yuexi Chen, Xuemeng Zhang, Yinguang Chen
PMID: 34303105   DOI: 10.1016/j.biortech.2021.125569

Abstract

Nowadays, increasing attention has been drawn to biological valorization of organic wastes. Wherein, propionic acid-rich fermentation (PARF) has become a focal point of research. The objective of this review is to make a thorough investigation on the potential of PARF production and give future outlook. By discussing the key factors affecting PARF including substrate types, pH, temperature, retention time, etc., and various improving methods to enhance PARF including different pretreatments, inoculation optimization and immobilization, a comprehensive summary on how to achieve PARF from organic waste is presented. Then, current application of PARF liquid is concluded, which is found to play an essential role in the efficient denitrification and phosphorus removal of wastewater and preparation of microbial lipids. Finally, the environmental performance of PARF production is reviewed through life cycle assessment studies, and environmentally sensitive sectors are summarized for process optimization, providing a reference for waste management in low carbon scenarios.


2,2-Bis(hydroxymethyl) propionic acid based cyclic carbonate monomers and their (co)polymers as advanced materials for biomedical applications

Imran Ansari, Prabhjeet Singh, Anupama Mittal, Ram I Mahato, Deepak Chitkara
PMID: 34218051   DOI: 10.1016/j.biomaterials.2021.120953

Abstract

Designing grafted biodegradable polymers with tailored multi-functional properties is one of the most researched fields with extensive biomedical applications. Among many biodegradable polymers, polycarbonates have gained much attention due to their ease of synthesis, high drug loading, and excellent biocompatibility profiles. Among various monomers, 2,2-bis(hydroxymethyl) propionic acid (bis-MPA) derived cyclic carbonate monomers have been extensively explored in terms of their synthesis as well as their polymerization. Since the late 90s, significant advancements have been made in the design of bis-MPA derived cyclic carbonate monomers as well as in their reaction schemes. Currently, bis-MPA derived polycarbonates have taken a form of an entire platform with a multitude of applications, the latest being in the field of nanotechnology, targeted drug, and nucleic acid delivery. The present review outlines an up to date developments that have taken place in the last two decades in the design, synthesis, and biomedical applications of bis-MPA derived cyclic carbonates and their (co)polymers.


Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement

Yiwen Cao, Shenjie Zhu, Lin Zhang, Qun Cui, Haiyan Wang
PMID: 34124731   DOI: 10.1039/d1ay00742d

Abstract

Aiming at the difficulty in qualitative and quantitative analysis of trace compositions in food preservative propionic acid, the trace compositions and the key components influencing the total aldehyde content in propionic acid were analyzed by gas chromatography-mass spectrometry (GC-MS), high performance liquid chromatography (HPLC) and gas chromatography (GC) in this paper. The results show that the food preservative propionic acid contains 18 trace compositions. The main compositions affecting the total aldehyde content in propionic acid are acetaldehyde, propionaldehyde, 1-cyclopropyl-1-propanone and 2-methyl-2-pentenal, which account for ∼90% of the total aldehyde content in propionic acid. The total aldehyde content in propionic acid can be quickly determined by iodometric titration. However, the impurity compositions, solution oxygen content and pH value of propionic acid may affect the stability of NaHSO3, which lead to a higher titration value of the aldehyde content. The total aldehyde contents in propionic acid determined by GC (148.535-337.890 mg L-1) and HPLC (157.730-335.780 mg L-1) are close and reliable with a relative deviation of 0.31-3.00%. The volatile low-carbon aldehydes and ketones including formaldehyde, acetaldehyde and acetone have a weak response and a high detection limit in GC. The derivation conditions of all aldehydes and ketones in propionic acid should affect the determination results of HPLC. It provides the basic data for quality improvement and ultra-deep purification of food-grade propionic acid.


Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells

Chau Ha Pham, Joo-Eun Lee, Jinha Yu, Sung Hoon Lee, Kyung-Rok Yu, Jaewoo Hong, Namki Cho, Seil Kim, Dukjin Kang, Soojin Lee, Hee Min Yoo
PMID: 34443546   DOI: 10.3390/molecules26164951

Abstract

Recent studies found that short-chain fatty acids (SCFAs), which are produced through bacterial fermentation in the gastrointestinal tract, have oncoprotective effects against cervical cancer. The most common SCFAs that are well known include acetic acid, butyric acid, and propionic acid, among which propionic acid (PA) has been reported to induce apoptosis in HeLa cells. However, the mechanism in which SCFAs suppress HeLa cell viability remain poorly understood. Our study aims to provide a more detailed look into the mechanism of PA in HeLa cells. Flow cytometry analysis revealed that PA induces reactive oxygen species (ROS), leading to the dysfunction of the mitochondrial membrane. Moreover, PA inhibits NF-κB and AKT/mTOR signaling pathways and induces LC3B protein levels, resulting in autophagy. PA also increased the sub-G1 cell population that is characteristic of cell death. Therefore, the results of this study propose that PA inhibits HeLa cell viability through a mechanism mediated by the induction of autophagy. The study also suggests a new approach for cervical cancer therapeutics.


Acute effects of the food preservative propionic acid on glucose metabolism in humans

Gail K Adler, Ezra S Hornik, Gillian Murray, Shreya Bhandari, Yogesh Yadav, Mahyar Heydarpour, Rita Basu, Rajesh Garg, Amir Tirosh
PMID: 34312159   DOI: 10.1136/bmjdrc-2021-002336

Abstract

Propionic acid (PA) is a common food preservative generally recognized as safe by the US Food and Drug Administration; however, exogenous PA has effects on glucose metabolism that are not fully understood. Our preclinical studies demonstrated exogenous PA increases glucagon, norepinephrine, and endogenous glucose production (EGP).
We performed a randomized, placebo-controlled, crossover study in 28 healthy men and women to determine the effect of PA (1500 mg calcium propionate) on these factors. Subjects had two study visits, each preceded by a 1 week, PA-free diet. During each visit, glucose, insulin, glucagon, norepinephrine, epinephrine, and EGP were assessed for 2 hours after oral administration of PA/placebo under resting conditions (protocol 1) and during either a euglycemic (~85-90 mg/dL) or hypoglycemic (~65-70 mg/dL) hyperinsulinemic clamp (protocol 2).
PA, as compared with placebo, significantly increased: (1) glucagon and norepinephrine during protocol 1; (2) glucagon, norepinephrine, and epinephrine under euglycemic conditions in protocol 2; and (3) norepinephrine, epinephrine, and EGP under hypoglycemic conditions in protocol 2.
Oral consumption of PA leads to inappropriate activation of the insulin counterregulatory hormonal network. This inappropriate stimulation highlights PA as a potential metabolic disruptor.


Use of

Kamil Piwowarek, Edyta Lipińska, Elżbieta Hać-Szymańczuk, Anna Maria Kot, Marek Kieliszek, Sylwia Bonin
PMID: 34209563   DOI: 10.3390/molecules26133965

Abstract

Propionic acid bacteria are the source of many metabolites, e.g., propionic acid and trehalose. Compared to microbiological synthesis, the production of these metabolites by petrochemical means or enzymatic conversion is more profitable. The components of microbiological media account for a large part of the costs associated with propionic fermentation, due to the high nutritional requirements of
. This problem can be overcome by formulating a medium based on the by-products of technological processes, which can act as nutritional sources and at the same time replace expensive laboratory preparations (e.g., peptone and yeast extract). The metabolic activity of
was investigated in two different breeding environments: in a medium containing peptone, yeast extract, and biotin, and in a waste-based medium consisting of only apple pomace and potato wastewater. The highest production of propionic acid amounting to 14.54 g/L was obtained in the medium containing apple pomace and pure laboratory supplements with a yield of 0.44 g/g. Importantly, the acid production parameters in the waste medium reached almost the same level (12.71 g/L, 0.42 g/g) as the medium containing pure supplements. Acetic acid synthesis was more efficient in the waste medium; it was also characterized by a higher level of accumulated trehalose (59.8 mg/g d.s.). Thus, the obtained results show that
bacteria exhibited relatively high metabolic activity in an environment with apple pomace used as a carbon source and potato wastewater used as a nitrogen source. This method of propioniate production could be cheaper and more sustainable than the chemical manner.


Evaluation of the Cholesterol-Lowering Mechanism of

Lingshuang Yang, Xinqiang Xie, Ying Li, Lei Wu, Congcong Fan, Tingting Liang, Yu Xi, Shuanghong Yang, Haixin Li, Jumei Zhang, Yu Ding, Liang Xue, Moutong Chen, Juan Wang, Qingping Wu
PMID: 34207558   DOI: 10.3390/nu13061982

Abstract

Hypercholesterolemia can cause many diseases, but it can effectively regulated by
. This study aimed to evaluate the cholesterol-lowering mechanism of
strain 132 and
strain 201. These results showed that both the strains decreased serum total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), liver TC and TG and increased fecal TC, TG and total bile acid (TBA) levels. Additionally, both strains also reduced glutamic-pyruvic transaminase (ALT), glutamic oxaloacetic transaminase (AST) and levels of tissue inflammation levels to improve the lipid profile, and they reduced fat accumulation partially by alleviating inflammatory responses. Furthermore, both strains regulated the expression of the
,
,
and
gene to promote cholesterol metabolism and reduce TG accumulation. Interventions with both strains also altered the gut microbiota, and decreasing the abundance of Veillonellaceae, Erysipelotrichaceae and
. Furthermore, fecal acetic acid and propionic acid were increased by this intervention. Overall, the results suggested that
strain 132 and
strain 201 can alleviate hypercholesterolemia in rats and might be applied as a new type of hypercholesterolemia agent in functional foods.


Fermentative production of propionic acid: prospects and limitations of microorganisms and substrates

Ehab M Ammar, George P Philippidis
PMID: 34410439   DOI: 10.1007/s00253-021-11499-1

Abstract

Propionic acid is an important organic acid with wide industrial applications, especially in the food industry. It is currently produced from petrochemicals via chemical routes. Increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products have led to interest in fermentative production of propionic acid, but it is not yet competitive with chemical production. To improve the economic feasibility and sustainability of bio-propionic acid, fermentation performance in terms of concentration, yield, and productivity must be improved and the cost of raw materials must be reduced. These goals require robust microbial producers and inexpensive renewable feedstocks, so the present review focuses on bacterial producers of propionic acid and promising sources of substrates as carbon sources. Emphasis is placed on assessing the capacity of propionibacteria and the various approaches pursued in an effort to improve their performance through metabolic engineering. A wide range of substrates employed in propionic acid fermentation is analyzed with particular interest in the prospects of inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues, to produce cost-competitive bio-propionic acid. KEY POINTS: • Fermentative propionic acid production emerges as competitor to chemical synthesis. • Various bacteria synthesize propionic acid, but propionibacteria are the best producers. • Biomass substrates hold promise to reduce propionic acid fermentation cost.


Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies

Zoltán Garda, Tamara Kócs, István Bányai, José A Martins, Ferenc Krisztián Kálmán, Imre Tóth, Carlos F G C Geraldes, Gyula Tircsó
PMID: 34443543   DOI: 10.3390/molecules26164956

Abstract

The thermodynamic, kinetic, and structural properties of Ln
complexes with the bifunctional DO3A-ACE
ligand and its amide derivative DO3A-BACE
(modelling the case where DO3A-ACE
ligand binds to vector molecules) have been studied in order to confirm the usefulness of the corresponding Gd
complexes as relaxation labels of targeted MRI contrast agents. The stability constants of the Mg
and Ca
complexes of DO3A-ACE
and DO3A-BACE
complexes are lower than for DOTA
and DO3A
, while the Zn
and Cu
complexes have similar and higher stability than for DOTA
and DO3A
complexes. The stability constants of the Ln(DO3A-BACE)
complexes increase from Ce
to Gd
but remain practically constant for the late Ln
ions (represented by Yb
). The stability constants of the Ln(DO3A-ACE)
and Ln(DO3A-BACE)
complexes are several orders of magnitude lower than those of the corresponding DOTA
and DO3A
complexes. The formation rate of Eu(DO3A-ACE)
is one order of magnitude slower than for Eu(DOTA)
, due to the presence of the protonated amine group, which destabilizes the protonated intermediate complex. This protonated group causes the Ln(DO3A-ACE)
complexes to dissociate several orders of magnitude faster than Ln(DOTA)
and its absence in the Ln(DO3A-BACE)
complexes results in inertness similar to Ln(DOTA)
(as judged by the rate constants of acid assisted dissociation). The
H NMR spectra of the diamagnetic Y(DO3A-ACE)
and Y(DO3A-BACE)
reflect the slow dynamics at low temperatures of the intramolecular isomerization process between the SA pair of enantiomers, R-
(
) and S-
(
). The conformation of the C
-substituted pendant arm is different in the two complexes, where the bulky substituent is further away from the macrocyclic ring in Y(DO3A-BACE)
than the amino group in Y(DO3A-ACE)
to minimize steric hindrance. The temperature dependence of the spectra reflects slower ring motions than pendant arms rearrangements in both complexes. Although losing some thermodynamic stability relative to Gd(DOTA)
, Gd(DO3A-BACE)
is still quite inert, indicating the usefulness of the bifunctional DO3A-ACE
in the design of GBCAs and Ln
-based tags for protein structural NMR analysis.


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